molecular formula C11H12BrFN2O B1378522 5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one CAS No. 1403483-67-9

5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one

Cat. No.: B1378522
CAS No.: 1403483-67-9
M. Wt: 287.13 g/mol
InChI Key: KFQOICSLNWFKDR-UHFFFAOYSA-N
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Description

5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one: is a heterocyclic compound with the molecular formula C11H12BrFN2O It is a derivative of benzodiazole, characterized by the presence of bromine, fluorine, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-nitroaniline and tert-butylamine.

    Nitration: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.

    Cyclization: The resulting amine undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the benzodiazole ring.

    Fluorination: The fluorine atom is introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Formation of derivatives with different functional groups replacing bromine or fluorine.

    Oxidation Products: Formation of oxides or ketones.

    Reduction Products: Formation of amines or alcohols.

Scientific Research Applications

5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-tert-butyl-6-chloro-3H-1,3-benzodiazol-2-one: Similar structure with chlorine instead of fluorine.

    5-Bromo-1-tert-butyl-6-methyl-3H-1,3-benzodiazol-2-one: Similar structure with a methyl group instead of fluorine.

    5-Bromo-1-tert-butyl-6-iodo-3H-1,3-benzodiazol-2-one: Similar structure with iodine instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other halogens. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-bromo-3-tert-butyl-5-fluoro-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O/c1-11(2,3)15-9-5-7(13)6(12)4-8(9)14-10(15)16/h4-5H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQOICSLNWFKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=CC(=C(C=C2NC1=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144749
Record name 2H-Benzimidazol-2-one, 5-bromo-1-(1,1-dimethylethyl)-6-fluoro-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403483-67-9
Record name 2H-Benzimidazol-2-one, 5-bromo-1-(1,1-dimethylethyl)-6-fluoro-1,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Benzimidazol-2-one, 5-bromo-1-(1,1-dimethylethyl)-6-fluoro-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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